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Afegostat Tartrate's Affinity for β-Glucocerebrosidase: A Technical Overview

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Compound of Interest					
Compound Name:	Afegostat Tartrate				
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For Researchers, Scientists, and Drug Development Professionals

Afegostat tartrate, also known as isofagomine (AT2101), is an iminosugar that was investigated as a pharmacological chaperone for the treatment of Gaucher disease.[1][2] This technical guide provides an in-depth analysis of its binding affinity for its target enzyme, β -glucocerebrosidase (GCase). Development of Afegostat was discontinued after it failed to show significant clinical improvement in a Phase II clinical study.[3]

Quantitative Analysis of Binding Affinity

Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[4][5] This interaction is crucial for its function as a pharmacological chaperone, as it stabilizes the enzyme, promoting its correct folding and trafficking to the lysosome.[4][6] The binding affinity of Afegostat for GCase has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a commonly reported metric. A lower IC50 value indicates a higher binding affinity.

Parameter	Value	Enzyme Source	Assay Conditions	Reference
IC50	39 nM	Recombinant human GCase	Natural substrate (glucosylceramid e) assay	[7]



It is important to note that while IC50 values are indicative of binding affinity, they can be influenced by assay conditions, particularly the concentration of the substrate used. The inhibition constant (Ki) is a more direct measure of binding affinity. One source indicates a Ki of approximately 30 nM for both wild-type and mutant (N370S and V394L) GCase, although detailed experimental conditions for this determination were not provided in the available search results.

Experimental Methodologies

The determination of Afegostat's binding affinity for GCase relies on robust enzymatic assays. A prevalent method involves the use of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to measure GCase activity.[8] A more physiologically relevant high-throughput assay has also been developed using the natural substrate, glucosylceramide.[7]

Glucocerebrosidase Activity Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of GCase by monitoring the cleavage of a synthetic substrate that releases a fluorescent product.

Principle: GCase hydrolyzes the non-fluorescent 4-MUG substrate to release 4-methylumbelliferone (4-MU), a highly fluorescent compound. The rate of 4-MU production is directly proportional to GCase activity. The inhibitory effect of Afegostat is determined by measuring the reduction in GCase activity in its presence.

Protocol:

- Enzyme and Inhibitor Preparation: A solution of recombinant human GCase is prepared in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.4).[9] Serial dilutions of Afegostat tartrate are prepared to test a range of concentrations.
- Pre-incubation: The enzyme is pre-incubated with varying concentrations of Afegostat for a defined period to allow for binding to occur.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the 4-MUG substrate.



- Incubation: The reaction mixture is incubated at 37°C.
- Termination of Reaction: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the 4-MU product.
- Fluorescence Measurement: The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths typically around 365 nm and 445 nm, respectively.
- Data Analysis: The IC50 value is determined by plotting the percentage of GCase inhibition against the logarithm of the Afegostat concentration and fitting the data to a dose-response curve.

High-Throughput Glucocerebrosidase Assay using the Natural Substrate

This assay provides a more physiologically relevant measure of GCase activity and inhibition. [7]

Principle: This assay quantifies the glucose produced from the hydrolysis of the natural substrate, glucosylceramide. The amount of glucose is determined using a coupled enzymatic reaction that generates a fluorescent signal.

Protocol:

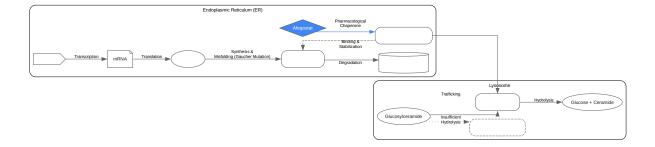
- Enzyme and Inhibitor Incubation: Recombinant human GCase is incubated with varying concentrations of Afegostat.
- Substrate Addition: The reaction is initiated by the addition of glucosylceramide.
- Enzymatic Reaction: The mixture is incubated at 37°C to allow for the hydrolysis of glucosylceramide to glucose and ceramide.
- Detection of Glucose: A detection mixture containing glucose oxidase, horseradish
 peroxidase, and Amplex Red is added. Glucose oxidase converts glucose to gluconolactone
 and hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize
 the non-fluorescent Amplex Red to the highly fluorescent resorufin.



- Fluorescence Measurement: The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm).
- IC50 Determination: The IC50 value is calculated by analyzing the dose-dependent inhibition of GCase activity by Afegostat.[7]

Visualizations

Gaucher Disease Pathophysiology and Afegostat's Mechanism of Action

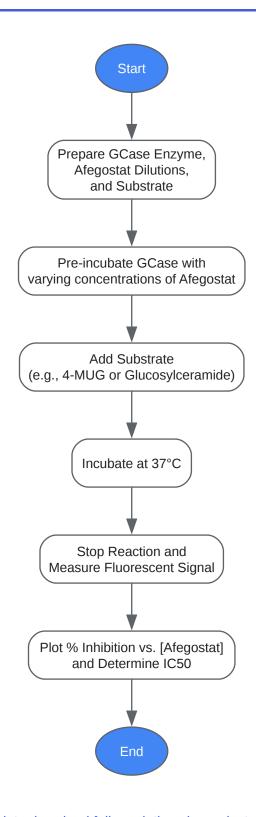


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Caption: Mechanism of Afegostat as a pharmacological chaperone for GCase in Gaucher disease.

Experimental Workflow for IC50 Determination





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Caption: Generalized workflow for determining the IC50 of Afegostat for GCase.

Logical Relationship of Pharmacological Chaperoning





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Caption: Logical flow of Afegostat's intervention in Gaucher disease pathology.

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